1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one
Description
1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one is a cyclopropane-containing ketone derivative characterized by two key structural motifs:
- Methoxyethyl ketone group, influencing electronic properties and solubility.
This compound serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles (e.g., pyrroles) due to its reactive ketone and strained cyclopropane . Its structural uniqueness positions it for applications in medicinal chemistry, where cyclopropane rings are often used to enhance metabolic stability and binding affinity .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-2-methoxyethanone |
InChI |
InChI=1S/C7H13NO2/c1-10-4-6(9)7(5-8)2-3-7/h2-5,8H2,1H3 |
InChI Key |
SCBPMMMESVAGPN-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1(CC1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclopropane derivative.
Attachment of the Methoxyethanone Group: The final step involves the reaction of the aminomethylcyclopropane with a methoxyethanone derivative under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Key Insights :
Key Insights :
- The target compound’s synthesis is more complex than non-cyclopropane analogs (e.g., benzothiophene derivative) due to cyclopropane ring formation .
- Unlike the morpholino compound’s straightforward nitro reduction, the target may require specialized reagents for cyclopropanation .
Reactivity and Stability
- Cyclopropane Ring: The strained ring in the target compound increases reactivity toward ring-opening reactions, a feature absent in non-cyclic analogs like the benzothiophene derivative .
- Methoxy Group: Enhances electron-donating effects, stabilizing the ketone against nucleophilic attack compared to morpholino or sulfanyl groups in montelukast .
- Aminomethyl Group: Provides a nucleophilic site for further functionalization, similar to intermediates in quinazolinone synthesis .
Pharmacological Potential
- Target Specificity: The aminomethyl cyclopropane may mimic natural substrates in enzyme-binding pockets, a trait shared with cyclopropylmethoxy-substituted quinazolinones .
- Bioavailability : Smaller size (MW ~156) compared to montelukast (MW ~600) suggests better membrane permeability .
Biological Activity
1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHN\O
- Molecular Weight : 155.19 g/mol
- Functional Groups : The compound features a cyclopropyl group, an amine, and a methoxy group, which contribute to its biological properties.
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
Enzyme Inhibition Studies
- BACE1 Inhibition : Analogous compounds have shown promise as β-secretase (BACE1) inhibitors, which are crucial in Alzheimer's disease treatment. Research indicates that modifications to the amide structure can significantly enhance potency against BACE1, with some derivatives achieving low nanomolar activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of related compounds and their effects on various targets:
| Compound | Target | IC (µM) | Selectivity | Notes |
|---|---|---|---|---|
| 6a | BACE1 | 73.5 | Low | Weak activity compared to amides |
| 6m | BACE1 | 0.078 | High | Significant potency improvement |
| 6p | BACE2 | 0.228 | Moderate | Enhanced selectivity over CatD |
| 12 | BACE1 CFA | 0.024 | High | Low MDR efflux ratio |
Study on CNS Activity
In a study exploring central nervous system (CNS) activity, compounds structurally similar to this compound were evaluated for their neuroprotective effects. These compounds exhibited significant antioxidant activity and improved cognitive function in animal models .
Antiviral Activity
Recent investigations have highlighted the potential antiviral properties of related compounds against coronaviruses, including SARS-CoV-2. The mechanism appears to involve the inhibition of viral replication through interference with host cell pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Studies indicate that:
- Absorption : The compound shows good solubility in physiological conditions.
- Metabolism : Initial findings suggest metabolic stability with low hepatic clearance rates.
- Toxicity : Preliminary toxicity assessments indicate low cytotoxicity at therapeutic concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
